molecular formula C19H28N2O2 B7168464 1-Morpholin-4-yl-3-(4-phenylazepan-1-yl)propan-1-one

1-Morpholin-4-yl-3-(4-phenylazepan-1-yl)propan-1-one

Cat. No.: B7168464
M. Wt: 316.4 g/mol
InChI Key: MQUWOAVWQBUWGI-UHFFFAOYSA-N
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Description

1-Morpholin-4-yl-3-(4-phenylazepan-1-yl)propan-1-one is a complex organic compound that features both morpholine and azepane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholin-4-yl-3-(4-phenylazepan-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of morpholine with a suitable azepane derivative under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

1-Morpholin-4-yl-3-(4-phenylazepan-1-yl)propan-1-one can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Morpholin-4-yl-3-(4-phenylazepan-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-3-(4-phenylazepan-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one: Similar in structure but with a piperazine ring instead of an azepane ring.

    3-Amino-1-morpholin-4-yl-propan-1-one: Contains an amino group instead of the azepane ring.

    4-Morpholin-4-yl-piperidine-1-carboxylic acid: Features a piperidine ring and a carboxylic acid group.

Uniqueness

1-Morpholin-4-yl-3-(4-phenylazepan-1-yl)propan-1-one is unique due to its combination of morpholine and azepane rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-morpholin-4-yl-3-(4-phenylazepan-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c22-19(21-13-15-23-16-14-21)9-12-20-10-4-7-18(8-11-20)17-5-2-1-3-6-17/h1-3,5-6,18H,4,7-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUWOAVWQBUWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)CCC(=O)N2CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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